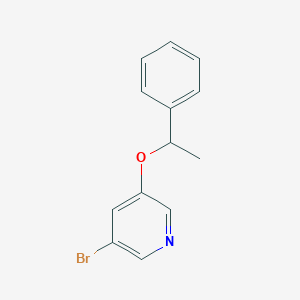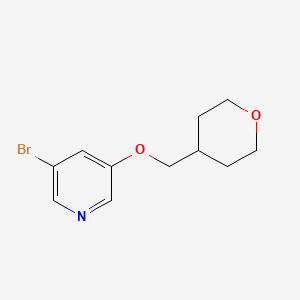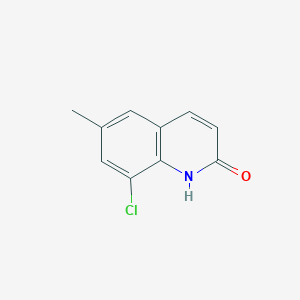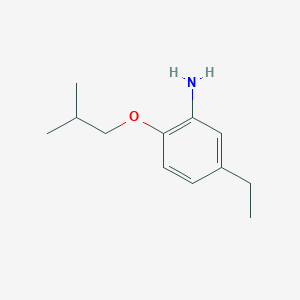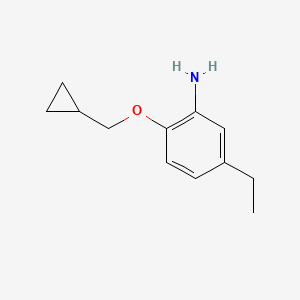
2,8-Dichloro-6-methylquinoline
Descripción general
Descripción
2,8-Dichloro-6-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dichloro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dichloro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study focused on synthesizing and analyzing the structure of hydroxyhaloquinolines, including derivatives of 2-methylquinolin-8-ol, which is structurally related to 2,8-Dichloro-6-methylquinoline. The research involved spectroscopy and computational studies, providing insights into the molecular structure and properties of these compounds (Małecki et al., 2010).
Anticancer Activity : Another study examined the synthesis, crystal structure, and biological activity of 2,4-Dichloro-6-methylquinoline, a compound similar to 2,8-Dichloro-6-methylquinoline. This research found that the compound exhibited cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines, suggesting potential applications in cancer treatment (Somvanshi et al., 2008).
Therapeutic and Diagnostic Applications : A study investigated the adsorption behavior and docking of halogenated derivatives of 8-hydroxy-2-methylquinoline with aluminum-nitrogen and aluminum-phosphorous nanocages. The findings indicated potential applications in probing, therapy, and pharmaceuticals, particularly concerning the treatment of COVID-19 (Ullah et al., 2022).
Antimicrobial Properties : Research into the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, revealed potent activities against foodborne bacteria. This suggests the potential for developing natural preservatives or pharmaceuticals based on these compounds (Kim et al., 2014).
Molecular Modeling and Pharmaceutical Evaluation : A study on novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline, involved structural characterization, pharmacological analysis, and molecular modeling. The research evaluated the antimicrobial activity of these compounds, providing insights into their pharmaceutical potential (Murugavel et al., 2018).
Propiedades
IUPAC Name |
2,8-dichloro-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZMSJFWYOQYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-6-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894284.png)
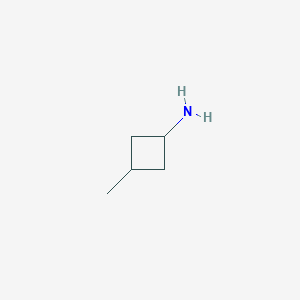
![(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7894309.png)
